N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride is a complex organic compound with potential therapeutic applications. Its molecular formula is , and it has a molecular weight of 346.8 g/mol. This compound is classified within the group of benzoxazepines, which are known for their diverse biological activities and potential medicinal uses .
N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride falls under the category of pharmaceutical intermediates and research chemicals. Its structure suggests potential applications in medicinal chemistry due to its ability to interact with biological systems.
The synthesis of N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride typically involves several steps:
The synthesis may require optimization to improve yields and purity. Techniques such as chromatography can be employed for purification purposes.
N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The specific conditions (temperature, solvent) will vary depending on the desired reaction pathway.
The mechanism of action for N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors within cellular pathways. Research indicates that compounds in this class often exhibit neuroactive properties and may influence neurotransmitter systems .
Relevant chemical properties include:
Data on these properties can guide researchers in handling and utilizing the compound effectively .
N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride has several scientific applications:
Benzoxazepine acetamides represent a pharmacologically significant scaffold due to their dual-targeting potential. The seven-membered benzoxazepine ring confers conformational flexibility, enabling interactions with G-protein-coupled receptors (GPCRs) and ion channels. Specifically, the acetamide linkage in this compound may enhance blood-brain barrier permeability, positioning it as a candidate for neurological disorders. Recent patents highlight analogs of this chemical class as modulators of serotonin (5-HT) and nicotinic acetylcholine receptors (nAChRs), which are implicated in addiction, depression, and cognitive disorders [7]. The 4-methylphenyl group may further optimize receptor binding affinity by introducing hydrophobic interactions, a strategy validated in related psychotropic agents [7].
Structural Element | Biological Target | Therapeutic Implication |
---|---|---|
Benzoxazepine core | Serotonin receptors (5-HT₁ₐ/₂ₐ) | Mood regulation, addiction therapy |
Acetamide linker | Nicotinic acetylcholine receptors | Cognitive enhancement |
4-Methylphenyl group | Hydrophobic binding pockets | Binding affinity optimization |
The 1,4-benzoxazepine scaffold emerged in the 1980s as an evolution of benzodiazepine therapeutics, aiming to improve selectivity and reduce off-target effects. Early analogs focused on anxiolytic applications but were limited by sedation risks. The integration of acetamide functionalities in the 2000s marked a strategic shift toward multitarget ligands. Patent literature (e.g., WO2025117491A1) reveals that substitutions at the 7-position of the benzoxazepine ring—such as the methylacetamide group in this compound—enhance metabolic stability and receptor subtype selectivity [7]. This compound exemplifies "third-generation" benzoxazepines designed for high-precision neurological targeting. Its structural complexity, compared to precursors, reflects advances in scaffold-hopping strategies, where oxygen and nitrogen atoms in the azepine ring optimize hydrogen-bonding networks [7].
Generation | Time Period | Representative Modifications | Limitations Addressed |
---|---|---|---|
First | 1980s–1990s | Simple alkyl/aryl substitutions | Low selectivity, sedation |
Second | 2000s–2010s | Halogenation (e.g., Cl/Br at C7) | Metabolic instability |
Third | 2020s–present | Acetamide tethers (e.g., C7-methylacetamide) | Blood-brain barrier penetration |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9